4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4,5-dichloro-N-(pyrrolidin-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c11-7-4-8(15-9(7)12)10(16)14-5-6-2-1-3-13-6/h4,6,13,15H,1-3,5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWSITGJTCDSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=CC(=C(N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Chlorination: The pyrrole ring is then chlorinated at the 4 and 5 positions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amidation: The chlorinated pyrrole is then reacted with pyrrolidine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorinated Positions
The 4,5-dichloro substituents on the pyrrole ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.
Key Findings :
-
The electron-withdrawing carboxamide group activates the pyrrole ring for NAS, particularly at the 4-position due to steric and electronic factors .
-
Substituents with strong nucleophilicity (e.g., amines, thiols) achieve yields of 65–85% under mild basic conditions .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine-2-ylmethyl group introduces secondary amine reactivity, enabling:
Reductive Alkylation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Aldehyde (RCHO), NaBH₃CN, MeOH, RT | N-Alkylated pyrrolidine derivative | 70–90% |
Acylation Reactions
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acetyl-pyrrolidine derivative | 85% |
Mechanistic Insight :
-
The secondary amine undergoes acylation or alkylation without requiring protection of the pyrrole NH, due to its lower basicity compared to aliphatic amines .
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and transamidation:
Notable Observation :
-
The carboxamide exhibits stability under basic conditions but hydrolyzes efficiently in concentrated HCl, forming the corresponding carboxylic acid .
Cross-Coupling Reactions
The dichloro-pyrrole scaffold supports Pd-catalyzed cross-couplings, though limited to mono-substitution:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-5-chloro derivative | 50–65% |
Limitation :
Cyclization Pathways
Intramolecular reactions between the pyrrolidine NH and carboxamide group can form bicyclic systems:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PPh₃, CBr₄, CH₂Cl₂, 0°C → RT | Pyrrolo-pyrrolidone fused ring system | 45% |
Synthetic Utility :
-
Cyclization products show enhanced rigidity, potentially improving target affinity in drug discovery .
Oxidation/Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrrolidine oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide | 75% | |
| Nitro reduction | H₂, Pd/C, EtOH, RT | Amine derivative (if nitro present) | 90% |
Note : Oxidation of the pyrrolidine ring is feasible but requires controlled conditions to avoid over-oxidation .
Scientific Research Applications
Antioxidant Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. For instance, compounds similar to 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide have been evaluated for their ability to scavenge free radicals using methods like DPPH radical scavenging assays. These studies suggest that such compounds could potentially be used in formulations aimed at reducing oxidative stress in biological systems .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Research has demonstrated that pyrrole derivatives possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The efficacy of these compounds was assessed using disc diffusion methods, revealing notable inhibition zones indicative of their antimicrobial potential .
Cancer Research
Pyrrole derivatives are being explored for their anticancer properties. Their ability to inhibit specific enzymes involved in cancer progression makes them candidates for further investigation in cancer therapeutics. The structural features of this compound may enhance its interaction with target proteins involved in tumor growth and metastasis .
Neuropharmacology
The unique structure of this compound suggests potential applications in neuropharmacology. Pyrrole-based compounds have been studied for their effects on neurological disorders due to their ability to modulate neurotransmitter systems. Investigations into the effects of this compound on neuroprotective pathways could yield insights into its use in treating conditions like Alzheimer's disease or Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism by which 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Functional Differences
The compound’s closest analogs include:
N-[(Piperidin-2-yl)methyl]-1H-pyrrole-2-carboxamide : Lacks chlorine substituents, reducing electrophilicity and altering binding affinities.
4,5-Dibromo-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide : Bromine substituents increase molecular weight and polarizability compared to chlorine.
4-Chloro-N-[(azepan-2-yl)methyl]-1H-pyrrole-2-carboxamide : A seven-membered azepane ring introduces conformational flexibility but reduces ring strain.
Table 1: Comparative Properties of Selected Analogs
| Compound | Halogen Substituents | Ring Size (Amine) | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| 4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide | Cl (4,5) | 5-membered | 292.6 | 3 donors, 2 acceptors |
| N-[(Piperidin-2-yl)methyl]-1H-pyrrole-2-carboxamide | None | 6-membered | 223.3 | 2 donors, 2 acceptors |
| 4,5-Dibromo-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide | Br (4,5) | 5-membered | 381.9 | 3 donors, 2 acceptors |
Hydrogen Bonding and Crystal Packing
In contrast, bromine analogs exhibit stronger van der Waals interactions due to higher polarizability . The pyrrolidine ring’s rigid five-membered structure (vs. piperidine’s six-membered ring) limits conformational freedom, favoring specific hydrogen-bonding motifs. Graph set analysis (e.g., R₂²(8) patterns) reveals distinct packing efficiencies compared to azepane-containing derivatives .
Pharmacological Relevance
Chlorinated pyrroles often exhibit enhanced metabolic stability compared to non-halogenated analogs. The pyrrolidinylmethyl group’s secondary amine may serve as a protonable site, improving solubility and target engagement. Brominated derivatives, while more lipophilic, face challenges in bioavailability due to increased molecular weight .
Limitations of Current Data
The provided evidence (Sheldrick and Bernstein et al. However, methodologies from these sources—SHELX for crystallography and graph set theory for hydrogen-bonding analysis—are foundational to comparative studies. Future work should prioritize experimental data (e.g., X-ray structures, binding assays) to validate these theoretical comparisons.
Biological Activity
4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H13Cl2N3O
- IUPAC Name : this compound
- Molecular Weight : 248.14 g/mol
Biological Activity Overview
Pyrrole derivatives, including this compound, have been extensively studied for their antibacterial, antiviral, and anticancer properties. The following sections summarize key findings regarding its biological activity.
Antibacterial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
This suggests that the compound could serve as a lead for developing new antibacterial agents.
Antiviral Activity
The antiviral potential of pyrrole derivatives has also been explored. For example:
- HCV Inhibition : Compounds similar to this pyrrole derivative have shown promising results against Hepatitis C Virus (HCV), with EC50 values in the nanomolar range .
Anticancer Activity
Pyrroles are recognized for their anticancer properties as well:
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrole derivatives. The results indicated that compounds with similar structures to this compound displayed enhanced efficacy against resistant bacterial strains .
- Antiviral Screening : In a screening of pyrrole derivatives for antiviral activity against HCV, several compounds demonstrated significant inhibition with low cytotoxicity .
Q & A
Q. What are the standard synthetic routes for 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling pyrrole-2-carboxylic acid derivatives with amine-containing moieties via amide bond formation. For example, activated esters (e.g., NHS esters) or carbodiimide-mediated coupling (e.g., EDC/HOBt) can be used. Intermediate characterization should include - and -NMR to confirm regioselectivity of dichloro substitution, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. Structural analogs in highlight the use of NMR and mass spectrometry for pyrrole derivatives .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC-UV monitoring. Purity can be assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. emphasizes chemical software for predictive stability modeling, which can guide experimental design .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity. Cytotoxicity can be tested via MTT assays in cell lines. notes structural analogs used in enzyme inhibition studies, suggesting similar methodologies .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- Methodological Answer : Apply factorial design (e.g., 2 designs) to variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions. discusses factorial design principles for experimental optimization . Advanced separation techniques (e.g., membrane filtration in ) may aid in isolating pure product .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Conduct meta-analysis of dose-response curves and validate using orthogonal assays (e.g., SPR vs. ITC for binding). Replicate studies under standardized conditions (e.g., cell passage number, buffer pH). emphasizes theoretical frameworks to align experimental outcomes with hypotheses .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
